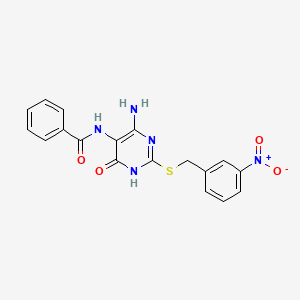

N-(4-amino-2-((3-nitrobenzyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)benzamide

Description

This compound belongs to the dihydropyrimidinone class, characterized by a pyrimidine ring with a ketone at position 6 and an amino group at position 3. Its unique structural features include:

- 3-Nitrobenzylthio substituent at position 2, introducing steric bulk and electron-withdrawing effects from the nitro group.

- Thioether linkage, which enhances metabolic stability compared to oxygen ethers.

While direct synthesis data for this compound are absent in the provided evidence, analogous compounds (e.g., 19, VII, IX in ) suggest that its synthesis likely involves alkylation of a mercapto-pyrimidinone intermediate with 3-nitrobenzyl bromide under basic conditions .

Properties

IUPAC Name |

N-[4-amino-2-[(3-nitrophenyl)methylsulfanyl]-6-oxo-1H-pyrimidin-5-yl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15N5O4S/c19-15-14(20-16(24)12-6-2-1-3-7-12)17(25)22-18(21-15)28-10-11-5-4-8-13(9-11)23(26)27/h1-9H,10H2,(H,20,24)(H3,19,21,22,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MAIWRMAHSUXJEI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NC2=C(N=C(NC2=O)SCC3=CC(=CC=C3)[N+](=O)[O-])N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15N5O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(4-amino-2-((3-nitrobenzyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)benzamide is a complex organic compound with significant potential in medicinal chemistry. This article explores its biological activity, synthesis, and potential applications based on diverse research findings.

Chemical Structure and Properties

The compound is characterized by its unique structural components:

- Molecular Formula : C18H14N4O4S

- Molecular Weight : 414.39 g/mol

- Functional Groups : Contains a pyrimidine ring, a benzamide moiety, and a nitrobenzyl thio group.

These features contribute to its pharmacological properties and interactions with biological targets.

Anticancer Properties

Research indicates that this compound exhibits notable cytotoxicity against various cancer cell lines. A study highlighted its effectiveness against leukemia KG-1 cells, showing comparable cytotoxicity to established drugs like SGI-1027 . The mechanism is believed to involve inhibition of DNA methyltransferases (DNMTs), which play crucial roles in cancer cell proliferation and survival.

The compound's biological activity is primarily attributed to:

- Inhibition of DNMTs : It selectively inhibits DNMT1 and DNMT3A, leading to the reactivation of silenced tumor suppressor genes .

- Enzymatic Reduction : Under hypoxic conditions, the nitro group can be enzymatically reduced to form cytotoxic intermediates that selectively target hypoxic tumor cells.

Study 1: Cytotoxicity Evaluation

In a controlled study, various derivatives of the compound were synthesized and tested for their ability to inhibit DNMT activity. The most potent derivative showed an EC50 value of 0.9 µM against DNMT3A, indicating strong inhibitory effects .

Study 2: Antimicrobial Activity

The compound has also been evaluated for antimicrobial properties. Preliminary results suggest potential antifungal activity, likely due to its interaction with specific enzymes involved in fungal metabolism.

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions:

- Formation of the Pyrimidine Core : Starting from appropriate precursors to construct the pyrimidine structure.

- Substitution Reactions : Introducing the nitrobenzyl thio group through nucleophilic substitution.

- Final Coupling : Attaching the benzamide moiety via coupling reactions.

These methods ensure high yield and purity, which are essential for subsequent biological testing.

Summary of Biological Activities

Comparison with Similar Compounds

Structural Variations

Key structural differences among analogs are summarized below:

*Calculated based on molecular formulas.

Key Observations:

- In contrast, alkylthio chains (e.g., hexyl in VII) increase lipophilicity, which may improve membrane permeability but reduce solubility .

- Position 5 Groups : The benzamide group in the target compound differs from sulfonamide derivatives (e.g., 19 , VII ). Sulfonamides generally exhibit stronger hydrogen-bonding capacity due to the sulfonyl group, whereas benzamides may offer better metabolic stability .

Physicochemical Properties

- Lipophilicity : The 3-nitrobenzylthio group in the target compound likely results in moderate lipophilicity (logP ~2–3), comparable to benzylthio analogs (e.g., 19 ) but higher than mercapto derivatives (e.g., IX ) .

- Solubility : Sulfonamide derivatives (e.g., VII , 20 ) may exhibit better aqueous solubility due to their polar sulfonyl groups, whereas the target compound’s benzamide and nitro groups could reduce solubility .

- Thermal Stability : High melting points (e.g., 248°C for 19 ) suggest strong intermolecular interactions in sulfonamide derivatives, while the target compound’s melting point is likely similar due to aromatic stacking .

Q & A

Basic: What are the key steps for synthesizing N-(4-amino-2-((3-nitrobenzyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)benzamide?

Methodological Answer:

The synthesis typically involves:

Thiolation : Reacting a 2-mercapto-6-oxo-pyrimidine precursor with a 3-nitrobenzyl bromide derivative in the presence of a base (e.g., K₂CO₃) in dimethylacetamide (DMA) at 45°C for 1 hour .

Purification : Acidifying the reaction mixture to pH 5 with glacial acetic acid, followed by filtration and washing with water to isolate the precipitate .

Characterization : Confirming purity via elemental analysis, HRMS, and NMR spectroscopy (e.g., δ 7.27–7.15 ppm for aromatic protons in H NMR) .

Advanced: How can researchers resolve contradictions in spectroscopic data during structural elucidation?

Methodological Answer:

- HRMS Validation : Use high-resolution mass spectrometry to confirm the molecular formula (e.g., [M − H]⁻ at m/z 387.0591) and rule out impurities .

- X-ray Crystallography : Employ SHELX programs (e.g., SHELXL for refinement) to resolve ambiguities in NMR assignments, especially for stereochemistry or tautomeric forms .

- Comparative Analysis : Cross-reference spectral data with structurally analogous compounds (e.g., thieno[2,3-d]pyrimidine derivatives) to identify characteristic peaks .

Basic: What analytical techniques are critical for verifying compound purity?

Methodological Answer:

- Elemental Analysis : Match calculated vs. observed values for C, H, and N (e.g., C: 52.56% calculated vs. 52.70% observed) .

- Thermogravimetric Analysis (TGA) : Determine decomposition points (e.g., mp 248°C with dec) to assess thermal stability .

- Chromatography : Use HPLC or TLC to detect unreacted starting materials or side products .

Advanced: How can structure-activity relationships (SAR) be explored for this compound?

Methodological Answer:

- Substituent Variation : Synthesize analogs with modified substituents (e.g., replacing 3-nitrobenzyl with benzyl or methylthio groups) and compare bioactivity .

- Docking Studies : Perform molecular docking (e.g., using AutoDock Vina) against target proteins (e.g., TrmD for antimicrobial activity) to identify critical binding interactions .

- Pharmacophore Mapping : Analyze electronic (e.g., nitro group electron-withdrawing effects) and steric contributions to activity .

Basic: What are the recommended conditions for optimizing reaction yields?

Methodological Answer:

- Solvent Selection : Use polar aprotic solvents like DMA or DMF to enhance nucleophilicity of thiol intermediates .

- Temperature Control : Maintain reactions at 45–50°C to balance reaction rate and byproduct formation .

- Stoichiometry : Use a 1.2:1 molar ratio of bromo derivative to pyrimidine precursor to drive the reaction to completion .

Advanced: How can crystallographic challenges (e.g., twinning or poor resolution) be addressed?

Methodological Answer:

- Data Collection : Use high-resolution synchrotron radiation for better diffraction quality.

- SHELX Suite : Apply SHELXD for experimental phasing and SHELXL for refinement of twinned data, leveraging constraints for disordered regions .

- Validation Tools : Utilize PLATON or Coot for real-space validation to correct model errors .

Basic: What in vitro assays are suitable for evaluating antimicrobial activity?

Methodological Answer:

- Broth Microdilution : Determine minimum inhibitory concentrations (MICs) against Gram-negative (e.g., Pseudomonas aeruginosa) and Gram-positive strains .

- Time-Kill Assays : Assess bactericidal kinetics at 2× MIC over 24 hours .

- Cytotoxicity Screening : Use mammalian cell lines (e.g., HEK-293) to evaluate selectivity indices .

Advanced: How can computational methods guide the design of derivatives with improved potency?

Methodological Answer:

- QSAR Modeling : Develop quantitative structure-activity relationship models using descriptors like logP, polar surface area, and H-bond donors .

- MD Simulations : Conduct molecular dynamics (e.g., GROMACS) to study protein-ligand stability over 100-ns trajectories .

- ADMET Prediction : Use SwissADME or ProTox-II to predict pharmacokinetic properties and toxicity risks early in design .

Basic: What precautions are necessary for handling nitro-containing intermediates?

Methodological Answer:

- Explosivity Mitigation : Avoid grinding or heating dry nitro compounds; handle in solution phase .

- Personal Protective Equipment (PPE) : Use flame-resistant lab coats, nitrile gloves, and safety goggles .

- Ventilation : Perform reactions in fume hoods to limit inhalation exposure .

Advanced: How can researchers validate target engagement in cellular assays?

Methodological Answer:

- CETSA (Cellular Thermal Shift Assay) : Monitor thermal stabilization of target proteins in cell lysates after compound treatment .

- Pull-Down Assays : Use biotinylated probes or click chemistry to isolate compound-bound proteins for MS/MS identification .

- Knockout Models : Compare activity in wild-type vs. CRISPR-Cas9 gene-edited cell lines to confirm target specificity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.